Tris(1-pyrrolidinyl)phosphine

Description

Contextualizing Phosphorus(III) Ligands in Modern Synthesis and Catalysis

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are a cornerstone of modern chemistry. catalysis.blog Within this class, trivalent phosphorus (P(III)) compounds, particularly phosphines, have emerged as indispensable tools in both synthetic and catalytic applications. wikipedia.orgacs.org The utility of these ligands stems from their unique electronic and steric properties, which can be finely tuned by modifying the substituents attached to the phosphorus atom. mdpi.com This tuneability allows for precise control over the reactivity and selectivity of metal catalysts in a vast array of chemical transformations. mdpi.com

Phosphine (B1218219) ligands play a crucial role in homogeneous catalysis, where they coordinate to a metal center and influence its catalytic activity. wikipedia.orgmdpi.com They are integral to numerous commercially important processes. The electronic nature of the phosphine, whether it is electron-donating or electron-withdrawing, directly impacts the electron density at the metal center, thereby affecting the rates and mechanisms of catalytic cycles. mdpi.com Steric bulk is another critical factor, influencing the coordination number of the metal complex and creating a specific environment around the catalytic site that can dictate the selectivity of a reaction. nih.gov

The applications of P(III) ligands are extensive, ranging from their use as nucleophilic catalysts in organic synthesis, as seen in the Rauhut-Currier and Baylis-Hillman reactions, to their role as reducing agents in transformations like the Staudinger reduction. wikipedia.orgacs.org In transition metal catalysis, they are fundamental components in cross-coupling reactions, hydroformylation, and hydrogenation, enabling the efficient construction of complex molecular architectures. wikipedia.orgnih.gov The design and synthesis of novel phosphine ligands with tailored properties remain an active and vital area of research, continually pushing the boundaries of what is possible in chemical synthesis. nih.govresearchgate.net

Significance of Tris(1-pyrrolidinyl)phosphine as a Key Organophosphorus Compound

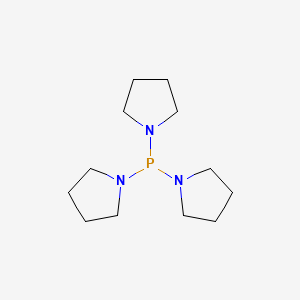

This compound, also known as tripyrrolidinophosphine, is a notable example of a P(III) ligand. sigmaaldrich.comsigmaaldrich.com It is a monodentate P-donor ligand, meaning it binds to a metal center through its single phosphorus atom. sigmaaldrich.comalkalisci.com The structure consists of a central phosphorus atom bonded to three nitrogen atoms of three separate pyrrolidine (B122466) rings. This aminophosphine (B1255530) structure imparts distinct electronic properties, making it a strong electron-donating ligand.

The compound is recognized for its role as a phosphitylating reagent, particularly in the synthesis of oligonucleotides. sigmaaldrich.comsigmaaldrich.comalkalisci.comchemicalbook.comscientificlabs.co.uklookchem.com Its utility extends to transition metal-catalyzed cross-coupling reactions, where it serves as a ligand for the metal catalyst. It has been shown to be effective in a variety of such reactions, including the Buchwald-Hartwig, Heck, Suzuki-Miyaura, Stille, Sonogashira, Hiyama, and Negishi couplings. sigmaaldrich.com These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in organic synthesis.

More recently, research has highlighted its potential in materials science. A 2024 study demonstrated the use of this compound as a promising phosphorus source for the green synthesis of high-quality indium phosphide (B1233454) (InP) quantum dots for use in white LED applications. researchgate.net This application underscores the compound's versatility, bridging the gap between traditional catalysis and modern materials chemistry.

Below are tables detailing the chemical properties and research applications of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5666-12-6 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₂₄N₃P sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 241.31 g/mol sigmaaldrich.comsigmaaldrich.comcymitquimica.com |

| Appearance | Liquid sigmaaldrich.comwarshel.com |

| Boiling Point | 104 °C at 0.1 mmHg sigmaaldrich.comsigmaaldrich.comchemicalbook.comwarshel.com |

| Density | 1.049 g/mL at 25 °C alkalisci.comchemicalbook.com |

| Refractive Index (n20/D) | 1.53 alkalisci.comchemicalbook.com |

| Flash Point | 98.8 °C (209.8 °F) sigmaaldrich.comsigmaaldrich.com |

| SMILES | C1CCN(C1)P(N2CCCC2)N3CCCC3 sigmaaldrich.comsigmaaldrich.com |

| InChI Key | PXFLCAQHOZXYED-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

Table 2: Selected Research Applications of this compound

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Phosphitylation reagent for oligonucleotide synthesis. sigmaaldrich.comsigmaaldrich.comalkalisci.comchemicalbook.comscientificlabs.co.uklookchem.com |

| Homogeneous Catalysis | Ligand for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille). sigmaaldrich.com |

| Materials Chemistry | Phosphorus precursor for the synthesis of Indium Phosphide (InP) quantum dots. researchgate.net |

Historical Development and Evolution of Research Trajectories

The study of organophosphorus compounds has a long history, with scientific investigations dating back many decades. acs.org Within this broad field, research into specific phosphine ligands like this compound has evolved to meet the growing demands of synthetic and catalytic chemistry. Initially, the focus was on its fundamental synthesis and characterization, and its utility as a reagent, for example, in phosphitylation. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

The trajectory of research then expanded significantly with the boom in transition metal catalysis. The recognition that the properties of a phosphine ligand could dramatically influence the outcome of a catalytic reaction led to the screening of numerous ligands, including this compound, in various cross-coupling reactions. sigmaaldrich.com Its effectiveness in these transformations established it as a valuable ligand in the chemist's toolkit.

More recent research trends indicate a shift towards more specialized and advanced applications. The development of chiral gold(I) catalysts incorporating pyrrolidinyl phosphine motifs for enantioselective catalysis highlights the ongoing effort to create more sophisticated and selective catalytic systems. nih.govchemrxiv.org Furthermore, the application of this compound in the synthesis of nanomaterials, such as quantum dots, represents a modern research avenue that leverages the compound's specific chemical properties for creating functional materials. researchgate.net This evolution from a simple reagent to a key component in advanced materials synthesis illustrates the dynamic and expanding role of this compound in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

tripyrrolidin-1-ylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFLCAQHOZXYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)P(N2CCCC2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-12-6 | |

| Record name | Tris(1-pyrrolidinyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tris 1 Pyrrolidinyl Phosphine

Established Synthetic Routes to the Phosphine (B1218219)

The preparation of Tris(1-pyrrolidinyl)phosphine primarily relies on the formation of P-N bonds from readily available phosphorus and amine precursors. The two main strategies employed are direct phosphination and the use of halophosphine intermediates.

Direct phosphination involves the reaction of a phosphorus halide with the desired amine. While not explicitly detailed for this compound in the provided results, a common analogous method is the reaction of phosphorus trichloride (B1173362) with a secondary amine like pyrrolidine (B122466). This type of reaction typically requires a base to scavenge the hydrogen chloride byproduct formed during the reaction. The synthesis of the corresponding phosphine oxide, Tri(pyrrolidin-1-yl)phosphine oxide, can be achieved by reacting phosphorus trichloride with pyrrolidine, followed by an oxidation step. smolecule.com

A prevalent and highly adaptable method for synthesizing aminophosphines is the reaction of a halophosphine with an amine. liv.ac.ukresearchgate.netresearchgate.net This stepwise approach allows for controlled substitution at the phosphorus center. For this compound, the synthesis would involve the reaction of phosphorus trichloride (PCl₃) with at least three equivalents of pyrrolidine. An excess of the amine or the addition of a tertiary amine base like triethylamine (B128534) is necessary to neutralize the HCl generated.

The general reaction is as follows: PCl₃ + 6 C₄H₈NH → P(NC₄H₈)₃ + 3 [C₄H₈NH₂]Cl

This method is a cornerstone of organophosphorus chemistry, providing access to a wide variety of aminophosphines by simply changing the amine component. cdnsciencepub.com The reaction of halophosphines with primary or secondary amines is a well-established route for creating P-N bonds. cdnsciencepub.com

Optimized Synthesis Protocols for Enhanced Yield and Purity

To ensure high yields and purity of the final product, specific reaction conditions must be carefully controlled. The air-sensitive nature of phosphines and the influence of the reaction medium are two critical factors.

Tertiary phosphines are susceptible to oxidation by atmospheric oxygen, which converts the phosphine to the corresponding phosphine oxide. acs.orgresearchgate.net Therefore, the synthesis of this compound must be conducted under an inert atmosphere, such as dry nitrogen or argon. acs.orgallen.inmanchester.ac.ukbyjus.com This precaution prevents the formation of this compound oxide as an impurity, ensuring the purity of the desired product. acs.org The use of flame-dried glassware is also a common practice to eliminate adsorbed moisture that could react with the precursors or the product. manchester.ac.uk

The choice of solvent can significantly impact the reaction rate, yield, and ease of purification. For the synthesis of related phosphonium (B103445) salts, anhydrous solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are employed to prevent hydrolysis of the reactive intermediates. The solvent's polarity can influence the solubility of reactants and the stability of charged intermediates that may form during the nucleophilic substitution process. For instance, polar aprotic solvents can facilitate the reaction between the phosphorus halide and the amine. The purity of the solvent is also critical, with residual water needing to be minimized.

| Parameter | Condition | Rationale |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phosphine to phosphine oxide. acs.org |

| Solvents | Anhydrous, non-protic (e.g., DCM, DMF) | Prevents hydrolysis of reactants and intermediates. |

| Reagents | Use of a base (excess amine or tertiary amine) | Neutralizes HCl byproduct from the reaction of PCl₃ and pyrrolidine. |

Derivatization and Oxidation Pathways

This compound is a versatile intermediate that can be converted into a range of other useful chemical compounds. Its reactivity centers on the lone pair of electrons on the phosphorus atom.

The oxidation of this compound yields this compound oxide. smolecule.com This transformation can be accomplished using various oxidizing agents, such as hydrogen peroxide or even air, particularly when the phosphine is adsorbed on a surface like activated carbon. smolecule.comacs.orgresearchgate.net

As a potent nucleophile and phosphitylating agent, this compound is a key reagent in the synthesis of modified oligonucleotides. sigmaaldrich.comalkalisci.comscientificlabs.co.uklookchem.comchemicalbook.com It is also the precursor to important coupling reagents used in peptide synthesis, such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP). The synthesis of these phosphonium salt derivatives often involves the reaction of this compound with reagents like carbon tetrachloride (CCl₄) or the reaction of its oxide with phosphorus oxychloride (POCl₃), followed by anion exchange. researchgate.net

However, its reactivity is not universal. For example, an attempt to synthesize the corresponding N-acyl iminophosphorane by reacting this compound with a dioxazolone was reported to be unsuccessful, whereas the same reaction with triethylphosphite proceeded in high yield. chinesechemsoc.org Furthermore, computational studies have suggested that the π-donating pyrrolidinyl groups could facilitate the formation of a dative bond with electron-deficient molecules like fullerene (C₆₀), indicating potential applications in materials science. rsc.orgrsc.org

| Derivative | Reagent(s) | Application |

| This compound oxide | H₂O₂, Air | Chemical synthesis, byproduct of phosphine handling. smolecule.comresearchgate.net |

| Phosphonium Salts (e.g., PyAOP precursor) | CCl₄ or POCl₃/Oxide, KPF₆ | Peptide coupling reagents. researchgate.net |

| Phosphitylated Oligonucleotides | Deoxynucleoside, Activator | DNA/RNA synthesis. lookchem.com |

Synthesis of this compound Oxide

This compound oxide, a compound utilized as a ligand in coordination chemistry and catalysis, can be synthesized through the reaction of phosphorous acid tris-diethylamide with pyrrolidine. guidechem.com This preparation method involves heating the reactants to a temperature of 70 °C for a duration of 10 hours. guidechem.com The reaction yields this compound oxide, with a reported yield of 88%. guidechem.com The chemical formula for this compound is C₁₂H₂₄N₃OP. guidechem.com

| Reactant 1 | Reactant 2 | Temperature | Time | Yield | Product |

| Phosphorous acid tris-diethylamide | Pyrrolidine | 70 °C | 10 hours | 88% | This compound Oxide |

Formation of Other this compound Chalcogenides

The synthesis of this compound chalcogenides, such as the sulfide, selenide (B1212193), and telluride derivatives, generally involves the direct reaction of this compound with the corresponding elemental chalcogen. These reactions are common methods for preparing phosphine chalcogenides from tertiary phosphines. wikipedia.orgmdpi.com

This compound Sulfide: The formation of phosphine sulfides is typically achieved by the oxidation of tertiary phosphines with elemental sulfur. wikipedia.org This method is applicable for the synthesis of this compound sulfide, where the parent phosphine is reacted directly with sulfur. Another common reagent used for the thionation of phosphine oxides to phosphine sulfides is Lawesson's reagent. organic-chemistry.org

This compound Selenide: The synthesis of phosphine selenides can be accomplished by reacting the corresponding phosphine with elemental selenium. epa.govacs.org For instance, the preparation of tris(pyridyl)phosphine selenide involves treating the phosphine with selenium in hot toluene. epa.gov This general one-pot method can be applied to produce this compound selenide. The reaction progress and the properties of the resulting phosphine selenide can be analyzed using techniques like ³¹P NMR spectroscopy, where the ¹J(PSe) coupling constant provides insight into the electronic properties of the phosphine. acs.org

This compound Telluride: Similar to the synthesis of sulfides and selenides, phosphine tellurides can be prepared by the direct reaction of a tertiary phosphine with elemental tellurium. nih.govmdpi.com Tris(amino)phosphine tellurides have been investigated as tellurium precursors for the synthesis of nanocrystals, highlighting their reactivity. nih.gov The synthesis of this compound telluride would follow this general procedure of reacting this compound with elemental tellurium. mdpi.com

| Target Chalcogenide | Precursor 1 | Precursor 2 | General Method |

| This compound Sulfide | This compound | Elemental Sulfur | Direct reaction/oxidation of the phosphine. wikipedia.org |

| This compound Selenide | This compound | Elemental Selenium | Direct reaction with the phosphine. epa.govacs.org |

| This compound Telluride | This compound | Elemental Tellurium | Direct reaction with the phosphine. nih.govmdpi.com |

Coordination Chemistry and Ligand Properties

Electronic and Steric Parameters as a P-Donor Ligand

Tris(1-pyrrolidinyl)phosphine is a member of the aminophosphine (B1255530) class of ligands, characterized by the direct bonding of nitrogen atoms to the phosphorus center. This structural feature imparts distinct electronic and steric properties that influence its behavior in coordination chemistry. The lone pair of electrons on the nitrogen atoms can engage in pπ–dπ interactions with the phosphorus atom, which, combined with the inductive effects of the alkyl chains, modulates the ligand's donor capabilities and spatial footprint.

The electron-donating strength of a phosphine (B1218219) ligand is a critical factor in determining the stability and reactivity of its metal complexes. For aminophosphines, the nature of the amino substituent is paramount; aliphatic amines, such as pyrrolidine (B122466), are known to increase the basicity and electron density on the phosphorus atom compared to their aryl-substituted counterparts researchgate.net.

The Tolman Electronic Parameter (TEP) provides a quantitative measure of a ligand's electron-donating ability by analyzing the A₁ C-O vibrational stretching frequency (ν(CO)) in nickel complexes of the type [LNi(CO)₃] wikipedia.orglibretexts.org. Ligands that are strong electron donors increase the electron density on the metal center. This increased density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) frequency wikipedia.orglibretexts.org.

While a specific experimentally determined TEP for this compound is not prominently documented in comparative studies, its electronic properties can be inferred from related aminophosphines. For instance, Tris(dimethylamino)phosphine, P(NMe₂)₃, has a TEP value of 2061.9 cm⁻¹ wikipedia.org. Given that the pyrrolidinyl group is an aliphatic amine substituent, this compound is expected to be a very strong electron-donating ligand, with a TEP value comparable to or even lower than that of P(NMe₂)₃ and significantly lower than less donating phosphines like triphenylphosphine (B44618) (PPh₃).

| Ligand (L) | TEP (ν(CO) in cm⁻¹) |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| P(NMe₂)₃ | 2061.9 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

The basicity of a phosphine, often quantified by its pKa, is closely correlated with its σ-donating ability. The increased electron density on the phosphorus atom in aminophosphines, resulting from the donation from nitrogen lone pairs, enhances their basicity researchgate.net. Aliphatic amino groups are particularly effective at increasing this basicity researchgate.net.

Specific pKa measurements for this compound are not widely reported. However, by analogy with other trialkylphosphines and aminophosphines, it is expected to be a strong base. For comparison, the highly basic tri(tert-butyl)phosphine, P(t-Bu)₃, has a pKa of 11.40 researchgate.net. The strong electron-donating nature of the three pyrrolidinyl groups suggests that this compound would exhibit a similarly high basicity, making it a potent σ-donor ligand in coordination complexes.

The steric profile of a ligand plays a crucial role in dictating the coordination number, geometry, and reactivity of the resulting metal complex. Sterically demanding ligands can limit the number of other ligands that can bind to a metal center, thereby creating coordinatively unsaturated sites that are often key to catalytic activity libretexts.orglibretexts.org.

The Tolman cone angle (θ) is a widely used metric to quantify the steric bulk of phosphine ligands wikipedia.org. It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's outermost atoms libretexts.orgwikipedia.org.

| Ligand | Cone Angle (θ) in degrees (°) |

|---|---|

| PH₃ | 87 |

| PMe₃ | 118 |

| PEt₃ | 132 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

The non-planar, puckered nature of the five-membered pyrrolidinyl rings and the rotational freedom around the P-N bonds grant this compound considerable conformational flexibility. When coordinated to a metal center, the three pyrrolidinyl moieties can orient themselves to minimize steric clashes with each other and with other ligands in the coordination sphere.

Steric Influence in Coordination Geometries

This compound, also known as Tripyrrolidinophosphine, is a monodentate P-donor ligand. Its structure, featuring a central phosphorus atom bonded to three pyrrolidinyl rings, imparts specific steric and electronic properties that influence its coordination behavior with transition metals. These characteristics are foundational to its application in forming a variety of metal complexes.

Rhodium(I) and Rhodium(III) Complexes

While the coordination chemistry of phosphine ligands with rhodium is extensive, detailed research findings on the synthesis, structure, and reactivity of specific complexes formed between this compound and Rhodium(I) or Rhodium(III) are not prominently available in the surveyed scientific literature.

Iron(II) Complexes and Relevant Reactivity

This compound has been successfully incorporated into diiron dithiolate complexes, which serve as functional models for the active site of iron-only hydrogenase enzymes. These enzymes are notable for their efficiency in hydrogen production.

A key example is the monosubstituted complex [(μ-pdt)Fe₂(CO)₅P(NC₄H₈)₃], where 'pdt' is propanedithiolate and P(NC₄H₈)₃ is this compound. This complex was synthesized and structurally characterized by X-ray crystallography, providing precise data on its molecular geometry. researchgate.net

Research Findings: The synthesis of this complex is part of a broader effort to mimic the hydrogen-producing capabilities of the [FeFe]-hydrogenase active site. researchgate.net Infrared spectroscopy and electrochemical studies of the complex have demonstrated that the this compound ligand possesses a stronger electron-donating ability compared to many other phosphine ligands, such as triphenylphosphine. researchgate.net This enhanced electron-donating character is a critical factor in modulating the electronic properties and reactivity of the diiron center, which is essential for its catalytic function in hydrogen evolution. publish.csiro.ausungroup.acsigmaaldrich.com The structural and electrochemical data gathered from these model complexes provide valuable insights into the mechanism of hydrogen production by the natural enzyme. publish.csiro.au

Interactive Table: Structural and Spectroscopic Data for [(μ-pdt)Fe₂(CO)₅P(NC₄H₈)₃]

| Property | Value | Reference |

| Formula | C₁₆H₁₈Fe₂N₃O₅PS₂ | researchgate.net |

| Ligand | This compound | researchgate.net |

| Metal Centers | Diiron (Fe-Fe) | researchgate.net |

| Characterization | X-ray Crystallography, IR Spectroscopy, Electrochemistry | researchgate.net |

| Key Feature | Models [FeFe]-hydrogenase active site | researchgate.netpublish.csiro.au |

| Electronic Property | Strong electron-donating ligand | researchgate.net |

Platinum(II) Complexes

Specific research detailing the synthesis and structural characterization of Platinum(II) complexes with this compound as a ligand is not readily found in the available scientific literature.

Gold(I) and Palladium(II) Complexes

Although the coordination chemistry of Gold(I) and Palladium(II) with various phosphine ligands is a well-studied field, specific literature detailing the formation, structure, and reactivity of complexes exclusively with this compound could not be prominently located in the searched scientific databases.

Molybdenum and Ruthenium Systems

Comprehensive studies focusing on the synthesis and structural analysis of Molybdenum or Ruthenium complexes specifically featuring the this compound ligand are not widely available in the surveyed scientific literature.

Ligand Design Principles and Structure-Property Relationships

The utility of a phosphine ligand in coordination chemistry is governed by its electronic and steric properties, often described by the Tolman electronic parameter (TEP) and the cone angle. For this compound, the three nitrogen atoms adjacent to the phosphorus center significantly influence these properties.

Electronic Effects: The nitrogen atoms, through an inductive effect, modulate the electron density on the phosphorus donor atom. The P-N bonds in aminophosphines like this compound result in it being a strong σ-donor. This high basicity enhances its ability to coordinate to metal centers and influences the reactivity of the resulting complex. For instance, in the diiron hydrogenase model, the strong electron-donating nature of the ligand is crucial for the catalytic cycle. researchgate.net

Steric Effects: The three five-membered pyrrolidine rings create a specific steric profile around the phosphorus atom. The cone angle, a measure of the ligand's bulkiness, dictates the coordination number and geometry of the metal complex. The defined steric hindrance can create a specific coordination pocket around the metal, influencing substrate access and the selectivity of catalytic reactions.

Structure-Property Relationships: The relationship between the ligand's structure and the properties of its metal complexes is fundamental. The rigidity and orientation of the pyrrolidinyl groups are fixed, which can lead to well-defined and stable complex geometries. By modifying the substituents on the pyrrolidine rings (though not the focus here), one could fine-tune the ligand's properties. However, even in its standard form, the unique combination of strong electron donation and specific steric bulk makes this compound a distinct ligand in the broader family of phosphines, suitable for applications where modulating the electronic environment of a metal center is key.

Comparison with Other N-Substituted Phosphines

The properties of this compound are best understood in the context of other aminophosphines and related phosphine ligands. The key distinguishing features are its steric bulk and electronic donor strength, which can be quantified and compared.

Electronic Properties: Aminophosphines are generally strong σ-donors. The nature of the substituent on the nitrogen atom is critical; aliphatic amino groups enhance the basicity of the phosphorus donor atom, whereas arylamino groups tend to decrease it through resonance and σ-electron withdrawal researchgate.net. This effect is clearly demonstrated by comparing the infrared (IR) stretching frequencies of carbon monoxide (CO) in rhodium complexes, a common method to probe the electronic properties of phosphine ligands. A lower ν(CO) frequency indicates a more electron-rich metal center, which results from a stronger σ-donating phosphine ligand libretexts.org. Studies have shown that the alkyl-based this compound (P(NC4H8)3) results in a ν(CO) of 1951 cm⁻¹ in trans-[RhCl(CO)L₂] complexes, whereas its aromatic counterpart, Tris(N-pyrrolyl)phosphine (P(NC4H4)3), gives a much higher frequency of 2012 cm⁻¹ researchgate.net. This confirms that this compound is a significantly stronger electron donor. Compared to common trialkylphosphines, aminophosphines like this compound are among the most potent σ-donors weebly.com.

Steric Properties: The steric bulk of a phosphine ligand is typically quantified by its Tolman cone angle (θ). This parameter measures the solid angle occupied by the ligand at a standardized metal-phosphorus bond distance libretexts.orglibretexts.org. While a precise, experimentally determined value for this compound is not universally cited, its cone angle is estimated to be around 145°. This places it as a moderately bulky ligand, comparable to the widely used triphenylphosphine. The steric and electronic parameters for phosphine ligands can be tuned by modifying their substituents, making them highly versatile in coordination chemistry and catalysis weebly.com.

The following table provides a comparison of the steric and electronic properties of this compound with other selected phosphine ligands.

| Ligand | Formula | Cone Angle (θ) | Tolman Electronic Parameter (TEP) (ν(CO) in cm⁻¹) |

| Trimethylphosphine | P(CH₃)₃ | 118° | 2064.1 |

| Triethylphosphine | P(C₂H₅)₃ | 132° | 2061.7 |

| This compound | P(N(CH₂)₄)₃ | ~145° | ~2061 (inferred) |

| Triphenylphosphine | P(C₆H₅)₃ | 145° | 2068.9 |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170° | 2056.4 |

| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | 182° | 2056.1 |

| Tris(dimethylamino)phosphine | P(N(CH₃)₂)₃ | 157° | 2061.9 |

Note: TEP values are for Ni(CO)₃L complexes. The cone angle for this compound is an estimate based on related structures. The TEP for this compound is inferred to be low, similar to other strong donor phosphines.

Impact of Pyrrolidinyl Substituents on Coordination Behavior

The three pyrrolidinyl groups are central to the unique coordination behavior of this compound. The connection of the phosphorus atom to three nitrogen atoms defines its classification as an aminophosphine, a class of ligands known for their strong electron-donating capabilities and polar P-N bonds researchgate.netdntb.gov.ua.

The saturated, aliphatic nature of the pyrrolidine rings is the primary reason for the ligand's strong σ-donor character. Unlike aromatic rings, the alkyl chains of the pyrrolidinyl groups are electron-donating via an inductive effect. Furthermore, the absence of a π-system on the substituents prevents the withdrawal of electron density from the nitrogen atoms researchgate.net. This leads to high electron density on the nitrogen atoms, which in turn enhances the electron-donating ability of the phosphorus atom's lone pair to a coordinated metal center. The bonding in aminophosphines involves π-electron transfer from the nitrogen to the phosphorus atom, contributing to their high basicity researchgate.net.

Consequently, this compound is characterized as a strong σ-donor and a weak π-acceptor ligand. This electronic profile makes it highly effective at stabilizing electron-deficient metal centers in higher oxidation states. The steric hindrance provided by the three pyrrolidinyl rings also plays a crucial role, influencing the coordination number and geometry of the resulting metal complexes and often creating a specific coordination pocket around the metal that can control substrate access researchgate.net.

Ancillary Ligand Effects on Metal Center Reactivity

When this compound acts as an ancillary or "spectator" ligand, its inherent steric and electronic properties modulate the reactivity of the metal center in a predictable manner. The strong electron-donating nature of this aminophosphine ligand significantly influences the catalytic activity of its metal complexes.

By increasing the electron density on the metal center, the ligand makes the metal more nucleophilic. This enhanced nucleophilicity can promote key steps in catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-rich palladium(0) center undergoes oxidative addition with aryl halides more readily, a step that is often rate-limiting. The combined strong electron donation and significant steric bulk of aminophosphine ligands like this compound are considered important factors for their success in a variety of C-C, C-N, and C-Si bond-forming reactions weebly.com.

The steric bulk of the three pyrrolidinyl substituents can also accelerate the final, reductive elimination step in many catalytic cycles by favoring a lower coordination number at the metal center, which is necessary for the formation of the product and regeneration of the active catalyst. Aminophosphines have proven to be valuable auxiliary ligands in several metal-catalyzed processes, including nitrile hydration and Suzuki coupling chemrxiv.org. For example, palladium complexes with aminophosphine ligands have been investigated as catalyst precursors in Suzuki coupling reactions chemrxiv.org. Furthermore, the ligand's suitability for various coupling reactions such as Buchwald-Hartwig, Heck, and Suzuki-Miyaura has been noted. In ruthenium-catalyzed hydrogenation reactions, aminophosphine ligands are also integral to the preparation of alcohols and amines researchgate.net. The specific electronic and steric profile of this compound thus allows it to effectively stabilize the metallic catalyst while simultaneously promoting high reactivity and turnover rates.

Catalytic Applications in Organic Transformations

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high reactivity and selectivity under mild conditions. Tris(1-pyrrolidinyl)phosphine serves as a valuable ligand in this context, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two fragments with the aid of a metal catalyst. This compound has been identified as a suitable ligand for several of these transformations.

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. While specific research detailing the use of this compound in this reaction is limited in publicly available literature, the efficacy of structurally related aminophosphine (B1255530) ligands suggests its potential as a competent ligand. For instance, the bicyclic triaminophosphine ligand P(i-BuNCH2)3CMe has demonstrated high efficiency in the palladium-catalyzed amination of a wide range of aryl chlorides, bromides, and iodides with various amines. researchgate.net This suggests that the nitrogen atoms in the pyrrolidinyl groups of this compound can contribute to the electronic properties of the palladium center, facilitating the catalytic cycle.

Table 1: Representative Buchwald-Hartwig Amination with an Aminophosphine Ligand (Data for a related bicyclic triaminophosphine ligand is provided for illustrative purposes due to the lack of specific data for this compound)

| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-chlorotoluene | Aniline | Cs2CO3 | Toluene | 100 | 95 | researchgate.net |

| 1-bromo-4-(trifluoromethyl)benzene | Morpholine | NaOtBu | Dioxane | 80 | 98 | researchgate.net |

| 2-iodotoluene | N-methylaniline | K3PO4 | Toluene | 100 | 92 | researchgate.net |

Table 2: Illustrative Heck Reaction Data with a Related Aminophosphine Ligand (Data for a related aminophosphine ligand is provided for illustrative purposes due to the lack of specific data for this compound)

| Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Styrene | Et3N | DMF | 100 | 95 |

| 4-bromoacetophenone | n-Butyl acrylate | NaOAc | DMA | 120 | 88 |

| 1-chloronaphthalene | Methyl methacrylate | K2CO3 | NMP | 140 | 75 |

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source or a base. Phosphine (B1218219) ligands play a critical role in the catalytic cycle. Although specific examples using this compound are not extensively documented, the general principles of ligand effects in Hiyama coupling are well-established. Electron-rich phosphine ligands can enhance the rate of oxidative addition of the organic halide to the palladium(0) center. The steric bulk of the ligand can also influence the subsequent transmetalation and reductive elimination steps. For instance, the use of tris(4-fluorophenyl)phosphine (B91858) has been reported in Hiyama cross-coupling reactions, highlighting the utility of electronically modified phosphine ligands. researchgate.net

Table 3: General Conditions for Hiyama Coupling (General conditions are provided due to the lack of specific data for this compound)

| Organic Halide | Organosilane | Activator | Catalyst System | Solvent | Temp (°C) |

| Aryl Iodide | Aryltrimethoxysilane | TBAF | Pd(OAc)2 / Phosphine Ligand | THF | 60-80 |

| Aryl Bromide | Vinyltriethoxysilane | NaOH | PdCl2(PPh3)2 | Toluene/H2O | 100 |

| Aryl Chloride | Phenyltrifluorosilane | CsF | Pd(dba)2 / Phosphine Ligand | Dioxane | 100-120 |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The choice of ligand is crucial for achieving high yields and selectivities. While there is a lack of specific research articles detailing the use of this compound in this reaction, studies on other electron-rich and sterically demanding phosphine ligands have shown significant success. For example, biaryldialkylphosphine ligands have been effective in promoting the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides, a challenging transformation. organic-chemistry.orgmit.edunih.gov The strong electron-donating ability of aminophosphines like this compound could potentially facilitate the oxidative addition step and stabilize the catalytic intermediates.

Table 4: Representative Negishi Coupling with Advanced Phosphine Ligands (Data for biaryldialkylphosphine ligands is provided for illustrative purposes due to the lack of specific data for this compound)

| Organic Halide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-bromotoluene | Isopropylzinc bromide | Pd(OAc)2 / CPhos | THF | 25 | 92 | organic-chemistry.org |

| 2-chlorobenzonitrile | Cyclohexylzinc chloride | Pd2(dba)3 / XPhos | Dioxane | 80 | 88 | mit.edu |

| 1-bromo-4-fluorobenzene | Phenylzinc chloride | PdCl2(dppf) | THF | 60 | 95 | nih.gov |

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper co-catalyst. The phosphine ligand plays a vital role in the palladium catalytic cycle. While specific data on the use of this compound is scarce, the general requirements for ligands in Sonogashira coupling are well understood. Electron-rich ligands can promote the oxidative addition of the halide to the palladium(0) species. The reaction is often carried out under mild conditions, and the choice of ligand can influence the reaction rate and the tolerance of various functional groups.

Table 5: General Conditions for Sonogashira Coupling (General conditions are provided due to the lack of specific data for this compound)

| Organic Halide | Terminal Alkyne | Base | Catalyst System | Solvent | Temp (°C) |

| Iodobenzene | Phenylacetylene | Et3N | Pd(PPh3)2Cl2 / CuI | THF | 25-50 |

| 4-bromopyridine | Trimethylsilylacetylene | Diisopropylamine | Pd(OAc)2 / PPh3 / CuI | DMF | 60-80 |

| 1-chloro-4-nitrobenzene | 1-hexyne | Pyrrolidine (B122466) | Pd2(dba)3 / XPhos / CuI | Dioxane | 80-100 |

Hydrogenation Reactions

Homogeneous hydrogenation, a process where unsaturated organic compounds are reduced using molecular hydrogen in the presence of a soluble catalyst, often employs transition metal complexes with phosphine ligands. These ligands play a critical role in modulating the electronic and steric environment of the metal center, thereby influencing the catalytic activity and selectivity. While tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) is a classic example of such a catalyst, the use of other phosphine ligands can tune the reactivity. rsc.orgsemanticscholar.org Although specific studies detailing the application of this compound in catalytic hydrogenation are not prevalent in the surveyed literature, its strong electron-donating nature would be expected to influence the electronic properties of a metal center, potentially leading to a highly active catalyst.

C-H Activation Catalysis

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing field in organic synthesis, offering more atom- and step-economical routes to complex molecules. Transition metal catalysts, often bearing phosphine ligands, are at the forefront of this research. nih.gov The ligand's role is to direct the catalyst to a specific C-H bond and to facilitate the bond-breaking and bond-forming steps. Phosphorus(III)-directed C-H activation has emerged as a significant strategy for the synthesis of novel phosphine ligands themselves. nih.gov While the direct application of this compound as a ligand in a C-H activation reaction for substrate functionalization is not extensively documented, its electronic properties would likely influence the reactivity of a metal catalyst in such transformations.

Olefin Metathesis (Exploratory Studies)

Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those of ruthenium and molybdenum. The catalytic activity and stability of these catalysts are highly dependent on the ligands attached to the metal center. Phosphine ligands are a key component of many first-generation Grubbs-type catalysts. The general mechanism involves the dissociation of a phosphine ligand to generate a more reactive 14-electron intermediate. harvard.edu While there are no specific reports on the use of this compound in olefin metathesis within the reviewed literature, exploratory studies with novel phosphine ligands are a constant endeavor in this field to fine-tune catalyst performance. The steric and electronic properties of this compound could potentially influence the initiation rate and stability of a metathesis catalyst.

Other Catalytic Reductions and Addition Reactions

Nucleophilic Phosphine Catalysis

In nucleophilic phosphine catalysis, the phosphine itself acts as the catalyst by adding to an electrophilic starting material to generate a reactive zwitterionic intermediate. nih.gov This mode of catalysis has been successfully applied to a wide range of reactions, including annulations, acylations, and conjugate additions. The unique reactivity of phosphines compared to amines has led to the discovery of novel transformations. researchgate.netnih.govillinois.edu

The efficacy of a phosphine catalyst in these reactions is highly dependent on its nucleophilicity and steric bulk. While specific studies employing this compound in nucleophilic catalysis are not detailed in the surveyed literature, its inherent properties make it a plausible candidate for such transformations. The nitrogen atoms of the pyrrolidine rings can influence the electron density at the phosphorus center, thereby affecting its nucleophilicity and catalytic activity.

Initiation via Addition to Electrophilic Substrates

The catalytic activity of this compound is initiated by the nucleophilic addition of the phosphorus atom to an electron-deficient substrate, such as an activated alkene or alkyne. This initial step is crucial as it forms a highly reactive zwitterionic intermediate, which then participates in subsequent bond-forming reactions. The lone pair of electrons on the phosphorus atom readily attacks the electrophilic carbon, leading to the formation of a new carbon-phosphorus bond.

Generation and Reactivity of Zwitterionic Intermediates

Upon the addition of this compound to an electrophilic substrate, a zwitterionic intermediate is generated. This intermediate possesses both a positively charged phosphonium (B103445) ion and a negatively charged carbanion. The reactivity of this zwitterion is diverse; it can act as a Brønsted base, a nucleophile, or a precursor to other reactive species. The specific reaction pathway is highly dependent on the nature of the substrate and the reaction conditions. These intermediates are key to the catalytic cycle, enabling a variety of transformations such as annulations, cycloadditions, and Michael additions.

Enantioselective Catalysis in Nucleophilic Phosphine Pathways

While this compound itself is an achiral molecule, the principles of nucleophilic phosphine catalysis can be extended to enantioselective transformations through the use of chiral phosphine catalysts. Although specific examples detailing the use of chiral derivatives of this compound in enantioselective catalysis are not extensively documented, the broader field of asymmetric phosphine catalysis is well-established. Chiral phosphines can create a chiral environment around the reactive intermediates, directing the stereochemical outcome of the reaction and leading to the formation of enantioenriched products. This is a critical area of research for the synthesis of pharmaceuticals and other biologically active molecules.

Applications in Polymerization and Materials Synthesis

Beyond its applications in small molecule synthesis, this compound has shown potential as a catalyst in the field of polymer chemistry. Its ability to initiate polymerization and facilitate the formation of polymer chains makes it a valuable tool for materials science.

Catalysis of Negative Ion Polymerization

This compound can act as an initiator or catalyst in anionic polymerization, a chain-growth polymerization technique used to produce polymers from vinyl monomers with electron-withdrawing substituents. In this process, the phosphine can initiate the polymerization by adding to a monomer to create a carbanionic species. This carbanion then propagates by adding to subsequent monomer units, leading to the formation of a polymer chain. The electron-donating nature of the pyrrolidinyl groups enhances the nucleophilicity of the phosphorus atom, making it an effective initiator for this type of polymerization.

Facilitation of Plastic Synthesis

The catalytic properties of this compound extend to the synthesis of various plastics. For instance, in the production of polyurethanes, catalysts are essential for controlling the reaction between isocyanates and polyols. While specific data on the use of this compound in large-scale plastic production is limited, its fundamental reactivity suggests its potential as a catalyst in such processes. Its role would be to activate the reactants and facilitate the formation of the urethane (B1682113) linkages that constitute the polymer backbone. Further research in this area could lead to the development of novel and more efficient catalytic systems for the synthesis of a wide range of plastic materials.

Reactivity Profiles and Mechanistic Investigations

Fundamental Reaction Pathways

The core reactivity of Tris(1-pyrrolidinyl)phosphine involves the nucleophilic attack of the phosphorus atom on electrophilic centers. These interactions lead to a variety of important chemical transformations, from the formation of phosphorus-carbon bonds to participation in catalytic cycles.

The reaction of trivalent phosphorus compounds with 1,2-dicarbonyl compounds is known as the Kukhtin-Ramirez reaction. This process typically involves the formation of a pentacoordinate dioxaphospholene intermediate. nih.gov For highly nucleophilic aminophosphines like this compound, the reaction proceeds readily. The initial step is the nucleophilic attack of the phosphorus atom on one of the carbonyl carbons, leading to a zwitterionic intermediate. This intermediate then rapidly cyclizes through the attack of the resulting oxyanion on the phosphonium (B103445) center to form a five-membered ring.

This reaction forms the basis for more complex transformations. For instance, a process inspired by this reaction has been developed for the deprotection of cyclic sulfamidates, which are important in the synthesis of amino sugars. nih.gov In this methodology, an aminophosphine (B1255530) such as tris(dimethylamino)phosphine reacts with an α-keto ester to form the Kukhtin-Ramirez adduct. nih.gov This adduct then facilitates an N-H insertion and subsequent reductive cleavage of the sulfamidate's robust S-N bond. nih.gov Given the similar electronic nature, this compound is expected to undergo analogous reaction pathways.

Table 1: Key Steps in the Kukhtin-Ramirez Reaction Pathway

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of P(III) on a carbonyl carbon | Zwitterionic phosphonium alkoxide |

| 2 | Intramolecular cyclization | Pentacoordinate dioxaphospholene |

| 3 | Equilibrium | Oxyphosphonium enolate |

The basicity of the nitrogen atoms and the nucleophilicity of the phosphorus center in this compound allow for complex interactions with protic reagents and electrophiles. In the presence of strong, non-nucleophilic acids like triflic acid, phosphoramidites are known to be protonated on the phosphorus atom. rsc.org However, the acid-catalyzed alcoholysis of phosphoramidites, a key step in oligonucleotide synthesis, is believed to proceed via N-protonation, which makes the amino group a better leaving group and activates the phosphorus center for nucleophilic attack by an alcohol. rsc.orgnih.gov

An Arbuzov-like displacement mechanism can also be operative. The classical Michaelis-Arbuzov reaction involves the nucleophilic attack of a trivalent phosphorus ester on an alkyl halide, forming a phosphonium salt intermediate. organic-chemistry.orgwikipedia.orgjk-sci.com This is followed by the displacement of an alkyl group from the alkoxy substituent by the halide anion, resulting in a pentavalent phosphorus species. wikipedia.org For an aminophosphine like this compound, a similar initial SN2 attack on an alkyl halide would form a tetra-aminophosphonium halide salt. The subsequent step, however, is less straightforward than for phosphites. Cleavage of the P-N bond by the halide anion is possible, particularly if the nitrogen is part of a good leaving group or if the reaction is driven by the formation of a stable P=O or P=S bond upon subsequent oxidation or sulfurization.

This compound serves as an effective ligand in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for forming C-N bonds. sigmaaldrich.com In these reactions, the phosphine (B1218219) ligand coordinates to a metal center (typically palladium) and plays a crucial role throughout the catalytic cycle. The high electron-donating ability of this compound enhances the electron density on the metal center. This property generally accelerates the rate-limiting oxidative addition step, where the metal inserts into an aryl halide bond. Furthermore, the steric bulk of the three pyrrolidinyl groups can facilitate the final reductive elimination step, where the desired C-N bond is formed and the active catalyst is regenerated.

Interaction with Small Molecules and Oxidizing Agents

The lone pair on the phosphorus atom makes this compound susceptible to oxidation and capable of acting as a Lewis base towards various small molecules.

Like most trivalent phosphines, this compound is readily oxidized by atmospheric dioxygen. The reaction involves the transfer of an oxygen atom to the phosphorus center, resulting in the formation of the corresponding stable phosphine oxide, this compound oxide.

With hydrogen peroxide (H₂O₂), tertiary phosphines and their corresponding oxides can form stable hydrogen-bonded adducts. noaa.gov The reaction of a phosphine with aqueous H₂O₂ typically yields the phosphine oxide, which then forms an adduct of the type R₃P=O·(H₂O₂)ₓ. noaa.gov These adducts are stabilized by strong hydrogen bonds between the polarized P=O group and the hydrogen peroxide molecule.

As a highly electron-rich Lewis base, this compound can react with Lewis acidic small molecules like carbon dioxide (CO₂) and sulfur dioxide (SO₂). Such reactions are central to carbon capture and utilization strategies. researchgate.net

The reaction with CO₂ involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of CO₂, leading to the formation of a zwitterionic phosphine-carboxylate adduct. researchgate.netmdpi.com Computational studies on similar electron-rich phosphines show that the reaction proceeds through a transition state to form a P-C bond, with the stability of the resulting adduct being influenced by both the substituents on the phosphine and the polarity of the solvent. mdpi.com The high donor ability of aminophosphine substituents strongly favors the formation of these stable adducts. researchgate.netrsc.org

The interaction with sulfur dioxide is even more favorable. Particularly basic phosphines readily form isolable, crystalline, room-temperature stable zwitterionic Lewis base adducts with SO₂. acs.org The reaction is a classic Lewis acid-base interaction, forming a P-S bond and generating a phosphonium-sulfite zwitterion. These adducts have been fully characterized and can serve as sources of sulfur monoxide (SO) upon thermal decomposition. acs.org

Table 2: Reactions with Small Molecules

| Reactant | Product Type | Bond Formed | Key Feature |

|---|---|---|---|

| Dioxygen (O₂) | Phosphine Oxide | P=O | Oxidation |

| Hydrogen Peroxide (H₂O₂) | Phosphine Oxide Adduct | P=O, H-bonding | Stable Adduct Formation |

| Carbon Dioxide (CO₂) | Zwitterionic Adduct | P-C | Reversible CO₂ binding |

By-product Formation and Mitigation Strategies

The primary by-product of concern when utilizing this compound is this compound oxide. This section delves into the formation of this phosphorus(V) oxide and outlines strategies for its elimination from reaction mixtures, thereby streamlining the workup process.

Generation of Phosphorus(V) Oxide By-products

The conversion of this compound to this compound oxide is an oxidation reaction that can occur under various conditions encountered during organic synthesis. Phosphines, in general, are susceptible to oxidation, and the trivalent phosphorus atom in this compound is no exception. The lone pair of electrons on the phosphorus atom can readily react with oxidizing agents.

Several factors can contribute to the formation of this compound oxide as a by-product:

Atmospheric Oxygen: In the presence of air, particularly at elevated temperatures, this compound can be oxidized to its corresponding oxide. This is a common issue with many phosphine ligands.

Oxidizing Reagents: The presence of explicit oxidizing agents in a reaction mixture will inevitably lead to the formation of the phosphine oxide.

Peroxidic Impurities: Solvents, especially ethers like tetrahydrofuran (B95107) (THF), can form peroxide impurities upon storage in the presence of air and light. These peroxides are potent oxidizing agents for phosphines.

Reaction Mechanisms: In some catalytic cycles, particularly those involving palladium, the phosphine ligand can be oxidized as part of the reaction mechanism itself. For instance, in some cross-coupling reactions, the reductive elimination step that forms the desired product can be accompanied by the oxidation of the phosphine ligand.

The formation of this highly polar by-product can complicate the isolation and purification of the desired nonpolar to moderately polar organic products.

Strategies for By-product Elimination and Workup Optimization

The removal of phosphine oxide by-products is a common challenge in organic synthesis. While many strategies have been developed for the removal of the ubiquitous triphenylphosphine (B44618) oxide (TPPO), the specific removal of this compound oxide requires consideration of its unique physical and chemical properties. This compound oxide is a white solid that is soluble in organic solvents like methanol (B129727) and acetonitrile (B52724) but insoluble in water guidechem.com.

Several strategies can be employed to eliminate this compound oxide from a reaction mixture and optimize the workup procedure:

Chromatography: Column chromatography is a general and often effective method for separating this compound oxide from the desired product, especially when there is a significant difference in polarity. Due to its high polarity, the phosphine oxide tends to have a strong affinity for silica (B1680970) gel, allowing for the elution of less polar products with a suitable solvent system.

Precipitation with Metal Salts: A common technique for the removal of phosphine oxides is their precipitation as metal salt complexes. For instance, the addition of zinc chloride (ZnCl2) has been shown to be effective in precipitating TPPO from various polar organic solvents semanticscholar.orgnih.govresearchgate.net. This method relies on the formation of an insoluble phosphine oxide-metal complex. Given the Lewis basicity of the phosphoryl oxygen in this compound oxide, a similar strategy could be adapted. The general procedure would involve dissolving the crude reaction mixture in a suitable solvent and adding a solution of a metal salt, such as MgCl2 or ZnCl2, to induce precipitation of the phosphine oxide complex, which can then be removed by filtration researchgate.net.

Solvent Trituration/Crystallization: Exploiting the differential solubility of the product and the phosphine oxide by-product is a straightforward purification method. If the desired product is soluble in a nonpolar solvent in which this compound oxide is sparingly soluble, trituration of the crude reaction mixture with a solvent like hexane (B92381) or a mixture of hexane and diethyl ether can effectively remove the by-product through filtration researchgate.netrochester.edushenvilab.orgrochester.edu. Conversely, if the product can be selectively crystallized from a solvent system that keeps the phosphine oxide in solution, this can also be an effective purification strategy.

Aqueous Extraction: Given that this compound oxide is insoluble in water, an aqueous wash of the organic reaction mixture can be a simple first step to remove any water-soluble impurities, although it will not directly remove the target by-product guidechem.com. However, this step is often crucial in a multi-step workup procedure.

The choice of the most appropriate mitigation and removal strategy will depend on the specific reaction conditions, the nature of the desired product, and the scale of the reaction. A combination of these techniques is often employed to achieve the desired level of purity.

Table of Workup Strategies for Phosphine Oxide Removal

| Strategy | Description | Applicability to this compound Oxide |

| Column Chromatography | Separation based on polarity differences. | Highly effective due to the high polarity of the phosphine oxide. |

| Precipitation with Metal Salts | Formation of an insoluble metal-phosphine oxide complex. | Potentially effective; requires empirical testing with salts like ZnCl2 or MgCl2. |

| Solvent Trituration | Washing the crude mixture with a solvent in which the by-product is insoluble. | Potentially effective with nonpolar solvents like hexane, depending on product solubility. |

| Crystallization | Selective crystallization of the desired product, leaving the by-product in solution. | Dependent on the crystallization properties of the desired product. |

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying Tris(1-pyrrolidinyl)phosphine and its derivatives. Both ³¹P and ¹³C NMR provide critical insights into the molecule's electronic structure and its behavior upon coordination to metal centers.

³¹P NMR for Electronic Environment and Complex Formation

³¹P NMR spectroscopy is particularly sensitive to the electronic environment of the phosphorus nucleus. The chemical shift (δ) of the phosphorus atom in this compound provides direct information about the electron density and the nature of the substituents. For trivalent phosphines, the lone pair of electrons on the phosphorus atom significantly influences the chemical shift.

Upon formation of a coordination complex with a metal, the lone pair electrons are donated to the metal center, resulting in a significant change in the electronic environment of the phosphorus atom. This change is observed as a shift in the ³¹P NMR signal, referred to as the coordination shift (Δδ). The magnitude and direction of this shift provide valuable information about the nature and strength of the metal-phosphine bond.

A downfield shift (to a higher ppm value) upon coordination is commonly observed for many phosphine (B1218219) ligands, indicating a decrease in electron density at the phosphorus nucleus due to donation to the metal. The coordination shift, calculated as Δδ = δ(complex) - δ(free ligand), is a diagnostic parameter for complex formation and can offer insights into the properties of the resulting complex. researchgate.net For instance, in various metal-phosphine complexes, the ³¹P signal shifts significantly upon bonding, reflecting the new P-M bond and the altered electronic structure. chemrxiv.orgpreprints.org

Table 1: Representative ³¹P NMR Chemical Shift Changes Upon Coordination for Phosphine Ligands This table is illustrative and shows typical shifts for phosphine ligands upon complexation, as specific data for this compound complexes is not readily available in the cited literature.

Interactive Table

| Compound Type | Typical δ (ppm) | General Observation |

| Free Alkyl/Aryl Phosphine | -60 to 10 | Varies with substituents |

| Phosphine-Metal Complex | -30 to 50+ | Typically shifts downfield |

| Phosphine Oxide | 25 to 50 | Significant downfield shift from phosphine |

Applications of ¹³C NMR in Elucidating Coordination Modes

¹³C NMR spectroscopy is a powerful technique for understanding the carbon framework of a molecule. In this compound, there are two distinct carbon environments in the pyrrolidinyl rings: the α-carbons (adjacent to the nitrogen) and the β-carbons. The chemical shifts of these carbons are sensitive to changes in the electronic distribution within the molecule.

When this compound acts as a ligand, the coordination to a metal center alters the electron density not only on the phosphorus atom but also, to a lesser extent, on the atoms of the pyrrolidinyl rings. This effect is transmitted through the P-N bonds to the carbon atoms. Consequently, shifts in the resonances of the α- and β-carbons can be observed in the ¹³C NMR spectrum of the complex compared to the free ligand.

Analysis of these shifts helps in confirming the coordination of the phosphine ligand. For example, in studies of other aminophosphine (B1255530) complexes, the carbon atoms directly bonded to the phosphorus or nitrogen atoms show noticeable shifts upon complex formation, which confirms the involvement of the phosphine in bonding. preprints.org The change in the chemical shifts of the pyrrolidinyl carbons can thus serve as a secondary probe for complexation and provide information about the electronic influence of the metal center on the ligand backbone.

Vibrational Spectroscopy (IR) for Ligand Characterization

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the IR spectrum is characterized by vibrational modes associated with the pyrrolidinyl rings and the P-N bonds. The key vibrational bands include C-H stretching, C-N stretching, and P-N stretching frequencies.

IR spectroscopy is particularly useful for characterizing the ligand and observing changes upon coordination to a metal. The donation of the phosphorus lone pair to a metal atom strengthens the P-N bonds due to the withdrawal of electron density from the phosphorus atom. This change in bond strength is expected to shift the P-N stretching frequency to a higher wavenumber (a blue shift) in the IR spectrum of the metal complex. Conversely, the electron-withdrawing effect of the newly formed metal-phosphine bond can influence the C-N bonds within the pyrrolidinyl rings, potentially causing shifts in their characteristic vibrational frequencies. researchgate.netrsc.org By comparing the IR spectrum of the free ligand with that of its metal complex, researchers can confirm the coordination of the phosphine and gain qualitative information about the electronic perturbations within the ligand. iitd.ac.in

X-ray Crystallography for Molecular and Complex Structure Elucidation

Table 2: Selected Crystallographic Data for Tri(pyrrolidin-1-yl)phosphine Oxide (Data sourced from the Crystallography Open Database via PubChem)

Interactive Table

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | COD ID: 4113388 |

| Space Group | P b c a | COD ID: 4113388 |

| a (Å) | 10.43 | COD ID: 4113388 |

| b (Å) | 12.01 | COD ID: 4113388 |

| c (Å) | 22.18 | COD ID: 4113388 |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the properties of molecules at a theoretical level. These studies complement experimental data and provide deeper insights into electronic structure and bonding.

Electronic Structure Analysis and Orbital Contributions

DFT calculations can be used to model the electronic structure of this compound. Key aspects that can be analyzed include the distribution of electron density, the energies and shapes of molecular orbitals, and the nature of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Furthermore, computational studies can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to validate the computational model. nih.govmdpi.com Theoretical analysis of the electronic properties, such as the molecular electrostatic potential (MEP), can also be used to predict the reactivity and coordination behavior of the ligand. preprints.org

Therefore, it is not possible to provide a detailed article on the "" for this compound that adheres to the specific subsections requested: "Theoretical Investigations of Reaction Mechanisms and Transition States" and "Prediction of Reactivity and Selectivity in Catalytic Systems." The available scientific literature does not appear to contain the specific research findings and data required to thoroughly address these topics for this particular compound.

Advanced Applications and Future Research Directions

Reagents in Complex Molecule Synthesis

Tris(1-pyrrolidinyl)phosphine serves as a critical reagent in the synthesis of intricate organic molecules, particularly in the fields of oligonucleotide and pharmaceutical chemistry. Its ability to act as a phosphitylating agent and a ligand in various coupling reactions underscores its importance in modern synthetic strategies. nih.govsigmaaldrich.com

Oligonucleotide Synthesis via Phosphitylation

This compound is utilized as a phosphitylating reagent in the solid-phase synthesis of oligonucleotides, a cornerstone of modern biotechnology and therapeutic development. sigmaaldrich.com The primary method for chemical oligonucleotide synthesis is the phosphoramidite (B1245037) approach, which involves the sequential addition of nucleotide monomers to a growing chain on a solid support. idtdna.com

Table 1: Key Steps in Phosphoramidite Oligonucleotide Synthesis

| Step | Description |

| Detritylation | Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group. |

| Coupling | The activated phosphoramidite monomer is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. |

| Oxidation | The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. |

Synthesis of Pharmaceutical and Biochemical Intermediates

The application of phosphine (B1218219) derivatives extends to the synthesis of various pharmaceutical and biochemical intermediates. While direct and detailed research findings on the use of this compound for synthesizing specific pharmaceutical intermediates are limited in the available literature, the broader class of organophosphorus compounds, including phosphine oxides and phosphonates, plays a significant role in medicinal chemistry. For instance, phosphonate (B1237965) analogues of nucleosides are an important class of antiviral agents. nih.govmdpi.orgportico.org The synthesis of these analogues often involves the formation of a carbon-phosphorus bond, a reaction where phosphine reagents can be instrumental.

Furthermore, phosphine ligands are crucial in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are fundamental in the construction of the carbon skeletons of many pharmaceutical compounds. nih.gov this compound is listed as a suitable ligand for several of these cross-coupling reactions, indicating its potential utility in the synthesis of complex organic molecules that serve as pharmaceutical intermediates. sigmaaldrich.com Its role in glycosylation reactions, crucial for the synthesis of many biologically active molecules, also points towards its utility in creating complex biochemical intermediates. nih.gov

Bio-inspired Catalysis and Enzyme Models

The unique coordination properties of this compound make it a valuable ligand in the development of synthetic models for the active sites of metalloenzymes. These models provide insights into the mechanisms of biological catalysis and can lead to the development of new, efficient catalysts for important chemical transformations.

Functional Models of Hydrogen-Producing Enzymes

One of the most promising areas of research involving this compound is in the development of functional models for the active site of [FeFe]-hydrogenases. These enzymes are highly efficient biological catalysts for the production of molecular hydrogen (H₂). The active site of these enzymes features a diiron center with a dithiolate bridge. nih.govnih.gov

Researchers have successfully synthesized and characterized diiron dithiolate complexes containing a Tris(N-pyrrolidinyl)phosphine ligand. These synthetic analogues serve as structural and functional mimics of the hydrogenase active site. researchgate.netrsc.org Electrochemical studies of these model complexes have demonstrated their ability to catalyze the reduction of protons to produce hydrogen, mimicking the function of the natural enzyme. nih.gov The electronic and steric properties of the phosphine ligand play a crucial role in tuning the electrochemical potential and catalytic activity of the diiron center. The nature of the dithiolate bridge, in conjunction with the phosphine ligands, has been shown to critically control the reaction mechanism and the efficiency of hydrogen evolution. nih.gov

| Parameter | Value |

| Reduction Potential (V vs. Fc+/Fc) | -1.85 |

| Catalytic Current Enhancement with Acid | Significant increase observed |

| Turnover Frequency (s⁻¹) | Varies with acid strength and concentration |

Development of Novel Phosphine Derivatives and Analogs

The chemical scaffold of this compound provides a versatile platform for the synthesis of novel phosphine derivatives and analogs with tailored properties for applications in asymmetric catalysis and materials science. The development of chiral phosphine ligands is of particular importance for enantioselective synthesis, a critical technology in the pharmaceutical industry. nih.govnih.govtcichemicals.com

While the direct synthesis of chiral derivatives from this compound is not extensively documented in the reviewed literature, the general strategies for creating P-chiral phosphines often involve the use of phosphine-borane intermediates or the resolution of racemic mixtures. nih.govtcichemicals.com The pyrrolidinyl moieties in this compound could potentially be modified to introduce chiral centers, leading to new classes of chiral aminophosphine (B1255530) ligands. The synthesis of phosphine-phosphite ligands and other mixed-donor ligands is another avenue for creating novel derivatives with unique coordination properties. rsc.org Furthermore, the synthesis of tris(perfluoroalkyl)phosphines and other fluorinated analogs has been explored to create ligands with distinct electronic properties. researchgate.net The development of such derivatives based on the this compound framework could lead to catalysts with enhanced activity and selectivity.

Implications for Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsciencedaily.com The use of efficient and recyclable catalysts is a cornerstone of this endeavor. Phosphine ligands, including this compound, have the potential to contribute significantly to sustainable chemistry initiatives.

The role of phosphine ligands in homogeneous catalysis is well-established, and their immobilization on solid supports or use in biphasic systems can facilitate catalyst recovery and reuse, a key aspect of green chemistry. While specific studies on the recyclability of this compound in catalytic processes were not found in the provided search results, the general principles of catalyst immobilization are applicable. Furthermore, the development of reactions in environmentally benign solvents, such as water or ionic liquids, is another important area of green chemistry. The use of quaternary ammonium (B1175870) salts as recyclable reaction media for the synthesis of α-aminophosphonates, for example, represents a green approach in organophosphorus chemistry. organic-chemistry.org Future research could explore the application of this compound and its derivatives in such green reaction systems, further enhancing the sustainability of chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for Tris(1-pyrrolidinyl)phosphine, and how can reaction yields be maximized?

this compound (P(pyrr)₃) is typically synthesized via nucleophilic substitution reactions. A common method involves reacting phosphorus halides (e.g., PCl₃) with pyrrolidine derivatives under inert conditions to prevent oxidation . For example, analogous routes for tris(2-pyridyl)phosphine synthesis use red phosphorus and 2-bromopyridine in a refluxing solvent . Key parameters include maintaining anhydrous conditions, using stoichiometric excess of the amine ligand, and employing inert gas purging (N₂ or Ar). Yields can be optimized by controlling reaction temperature (e.g., 80–110°C) and reaction time (24–48 hours). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from side products like phosphine oxides .

Q. What safety protocols are essential when handling this compound in coordination chemistry experiments?